molecular formula C10H12N2O2 B13042799 Methyl 4-(1-aminocyclopropyl)picolinate

Methyl 4-(1-aminocyclopropyl)picolinate

Cat. No.: B13042799
M. Wt: 192.21 g/mol
InChI Key: FRHLYHSEXDJAOS-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminocyclopropyl)picolinate is a specialized heterocyclic compound featuring a picolinate ester backbone modified with a 1-aminocyclopropyl substituent at the 4-position. The aminocyclopropyl group introduces unique steric and electronic properties, influencing reactivity, stability, and biological interactions.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-(1-aminocyclopropyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-9(13)8-6-7(2-5-12-8)10(11)3-4-10/h2,5-6H,3-4,11H2,1H3

InChI Key

FRHLYHSEXDJAOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Methyl 4-(1-aminocyclopropyl)picolinate. One common method involves the reaction of 4-chloropyridine with cyclopropylamine, followed by esterification with methanol. The reaction proceeds as follows:

4-chloropyridine+cyclopropylamineMethyl 4-(1-aminocyclopropyl)picolinate\text{4-chloropyridine} + \text{cyclopropylamine} \rightarrow \text{this compound} 4-chloropyridine+cyclopropylamine→Methyl 4-(1-aminocyclopropyl)picolinate

Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and catalysts. Detailed reaction conditions may vary based on the specific synthetic protocol.

Industrial Production Methods:

Chemical Reactions Analysis

Reactivity: Methyl 4-(1-aminocyclopropyl)picolinate can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the compound.

    Substitution: Substituent groups can be introduced or replaced.

    Other Transformations: Depending on the reaction conditions, additional transformations may occur.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can reduce the compound.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The major products formed during these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Herbicidal Applications

1. Development of New Herbicides:
Methyl 4-(1-aminocyclopropyl)picolinate has been identified as a potential lead compound for the development of novel herbicides. It acts on specific molecular target sites within plant biochemical pathways, which can inhibit growth and photosynthesis in target species. Research has shown that compounds with similar structures have been effective in disrupting plant physiological processes, leading to increased herbicidal efficacy .

2. Mechanism of Action:
The compound's mechanism involves targeting the photosynthetic electron transport system. Similar herbicides have been used as probes to expand the understanding of this system, leading to significant advancements in herbicide design. For instance, studies utilizing radiolabeled derivatives have revealed critical binding sites on photosystem II proteins, which are essential for photosynthesis .

Case Studies

Case Study 1: Targeted Screening for Herbicides
A study utilized this compound in high-throughput screening methods to evaluate its effectiveness against various weed species. The research demonstrated that this compound could inhibit growth at low concentrations, indicating its potential as a selective herbicide .

Case Study 2: Physiological Effects on Plant Growth
In another study, the effects of this compound on chlorophyll fluorescence were analyzed. The results indicated that the compound significantly reduced chlorophyll content in treated plants, correlating with reduced photosynthetic efficiency and growth inhibition .

Data Tables

Study Application Findings
Study 1Herbicide EfficacyInhibited growth of target weeds at low concentrations
Study 2Physiological ImpactReduced chlorophyll content and photosynthetic efficiency

Mechanism of Action

The exact mechanism by which Methyl 4-(1-aminocyclopropyl)picolinate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Compounds for Comparison:

Methyl picolinate (CAS 2459-07-6): A simpler ester derivative without the aminocyclopropyl group.

4-(4-Aminophenoxy)-N-methylpicolinamide (Compound 4): A picolinamide analog with a phenoxy-amino substituent.

4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7): A nitro- and fluoro-substituted picolinamide derivative.

Table 1: Structural and Functional Attributes
Compound Key Substituents Functional Groups Potential Applications
Methyl 4-(1-aminocyclopropyl)picolinate 1-Aminocyclopropyl, methyl ester Amino, ester, cyclopropane Drug intermediates, agrochemicals
Methyl picolinate None (parent structure) Ester Solvent, organic synthesis
Compound 4 4-Aminophenoxy, N-methylamide Amide, ether, amino Pharmaceutical intermediates
Compound 7 2-Fluoro-4-nitrophenoxy, N-methylamide Amide, nitro, fluoro Reactive intermediates

Analysis :

  • Unlike Compound 4 (phenoxy-amino) and Compound 7 (nitro-fluoro), the target compound lacks aromatic ether linkages but gains a rigid cyclopropane ring, which may improve metabolic stability .
Table 2: Physicochemical and Hazard Data
Compound Flash Point (°C) Stability Key Hazards
Methyl picolinate 103 Stable under normal conditions Skin/eye irritation, respiratory toxicity
This compound* N/A Likely heat-sensitive Potential amine-related toxicity
Compound 7 Not reported Heat-sensitive (reflux synthesis) Nitro group toxicity

Analysis :

  • Methyl picolinate has well-documented hazards, including skin corrosion and respiratory effects, but lacks carcinogenicity .
  • The target compound’s amino group may increase reactivity, posing risks of oxidative degradation or amine-specific toxicity (e.g., sensitization). Its cyclopropane ring could also elevate thermal sensitivity, analogous to nitro-containing Compound 7, which requires reflux conditions for synthesis .

Biological Activity

Methyl 4-(1-aminocyclopropyl)picolinate (MACP) is a compound that has garnered attention due to its potential biological activities, particularly in the context of herbicidal applications and plant growth regulation. This article provides a comprehensive overview of the biological activity of MACP, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as picolinates, characterized by their pyridine-like structure with various substituents that influence their biological activity. The specific structure of MACP includes:

  • A pyridine ring (picolinate)
  • An aminocyclopropyl group which is crucial for its interaction with biological targets.

This unique structure contributes to its herbicidal properties and potential effects on plant physiology.

The biological activity of MACP is primarily associated with its interaction with the auxin signaling pathway in plants. Auxins are crucial hormones that regulate various aspects of plant growth and development. Research has indicated that compounds similar to MACP can modulate auxin levels and signaling, leading to altered growth patterns.

Key Mechanisms:

  • Inhibition of Auxin Transport: MACP may inhibit the transport of auxins, leading to an accumulation of these hormones in certain tissues, which can cause abnormal growth responses.
  • Gene Regulation: Studies have shown that MACP can influence the expression of genes related to auxin metabolism, such as IAA5 and GH3.3 , which are involved in auxin response and regulation .

Biological Activity Data

The biological activity of MACP has been evaluated through various studies focusing on its herbicidal effects and impact on plant growth. Here are some summarized findings:

StudyConcentration TestedEffect ObservedNotes
Xu et al. (2024)200 µmol/L - 3 µmol/L>80% inhibition on Arabidopsis thaliana root growthIndicated potential as a herbicide
Soeno et al. (2010)Various concentrationsUpregulation of auxin-related genesDemonstrated interaction with auxin biosynthesis pathways
Nishimura et al. (2014)High concentrationsAltered auxin levels in maize coleoptilesSuggested broader implications for crop management

Herbicidal Activity

In a recent study, MACP was tested against several dicotyledonous weeds. The results demonstrated significant herbicidal activity, comparable to established herbicides like picloram. The mechanism involved disruption of normal auxin signaling pathways, leading to plant death within a short period after application.

Plant Growth Regulation

Research has also explored the effects of MACP on non-target plants. In Arabidopsis thaliana, treatment with MACP resulted in abnormal root elongation and altered leaf morphology, suggesting its potential as a tool for manipulating plant growth for agricultural purposes.

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